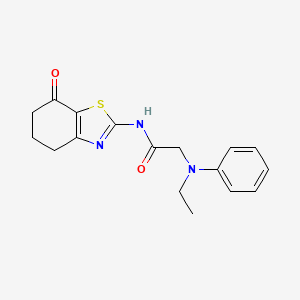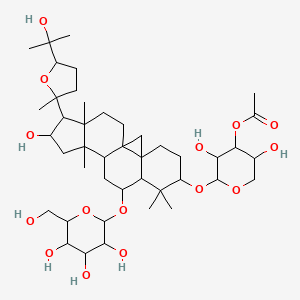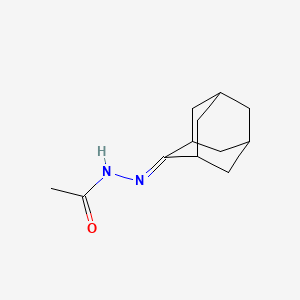
N'-(adamantan-2-ylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(adamantan-2-ylidene)acetohydrazide is a compound that features an adamantane moiety linked to an acetohydrazide group The adamantane structure is known for its high hydrophobicity and stability, which can significantly influence the biological activity of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantan-2-ylidene)acetohydrazide typically involves the reaction of adamantan-2-one with acetohydrazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(adamantan-2-ylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N’-(adamantan-2-ylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantan-2-ylidene oxides, while substitution reactions can produce a variety of N-substituted acetohydrazides.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its hydrophobic nature and stability make it a candidate for drug delivery systems and as a scaffold for designing bioactive molecules.
Industry: The compound’s stability and hydrophobicity make it useful in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’-(adamantan-2-ylidene)acetohydrazide exerts its effects is not fully understood. it is believed that the adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of biological membranes, potentially disrupting membrane integrity and function. Additionally, the hydrazide group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N’-(adamantan-2-ylidene)benzohydrazide: Known for its potential antibacterial activity.
N’-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide: Exhibits antiproliferative activity against tumor cell lines.
Uniqueness
N’-(adamantan-2-ylidene)acetohydrazide stands out due to its specific combination of the adamantane and acetohydrazide moieties, which confer unique properties such as enhanced stability and hydrophobicity
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-(2-adamantylideneamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-7(15)13-14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3,(H,13,15) |
Clave InChI |
ZSPDGPJAJQGZSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NN=C1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


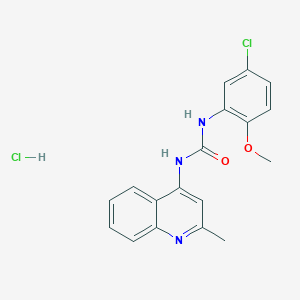
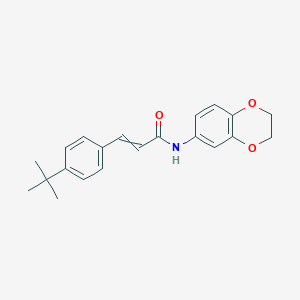

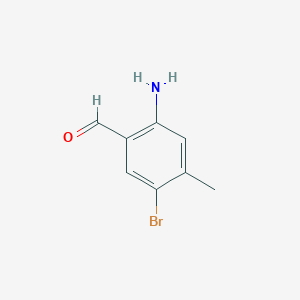
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
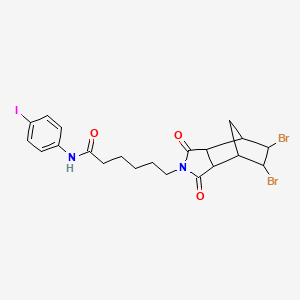

![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
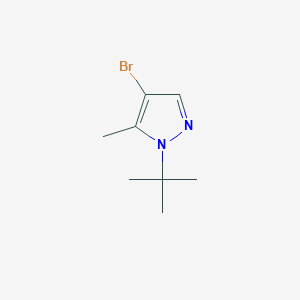
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
